Oxiranemethanol, acetate, (2R)-
Description
Oxiranemethanol, acetate, (2R)-, is a chiral epoxide derivative and acetylated form of (R)-glycidol (Oxiranemethanol). The parent compound, glycidol (CAS 556-52-5), is a reactive epoxide with a hydroxyl group, widely used in synthesizing polymers, pharmaceuticals, and agrochemicals . The (2R)-stereoisomer of its acetate ester is characterized by a methyloxirane ring substituted with an acetyloxy group, resulting in the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol . This compound is notable for its stereospecificity, which influences its biological activity and synthetic applications, such as in asymmetric catalysis or chiral intermediates .
Properties
CAS No. |
60456-24-8 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
[(2R)-oxiran-2-yl]methyl acetate |
InChI |
InChI=1S/C5H8O3/c1-4(6)7-2-5-3-8-5/h5H,2-3H2,1H3/t5-/m0/s1 |
InChI Key |
JKXONPYJVWEAEL-YFKPBYRVSA-N |
SMILES |
CC(=O)O.C1C(O1)CO |
Isomeric SMILES |
CC(=O)OC[C@H]1CO1 |
Canonical SMILES |
CC(=O)OCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiranemethanol, acetate, (2R)- can be synthesized from allyl acetate through an epoxidation reaction. The process involves the conversion of allyl acetate to glycidyl acetate in the presence of a suitable oxidizing agent. One efficient method achieves a 92% yield in 0.5 hours at 95% efficiency .
Industrial Production Methods
Industrial production of oxiranemethanol, acetate, (2R)- typically involves large-scale epoxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanol, acetate, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Oxiranemethanol, acetate, (2R)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound serves as a building block for biologically active molecules and pharmaceuticals.
Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of oxiranemethanol, acetate, (2R)- involves its reactivity as an epoxide. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (2R)- vs. (2S)-Oxiranemethanol Acetate
The (2S)-enantiomer (CAS 65031-95-0) shares the same molecular formula but differs in spatial configuration. Key distinctions include:
- Optical Rotation : The (2R)-enantiomer exhibits dextrorotatory properties, while the (2S)-form is levorotatory.
- Biological Activity : Enzymatic interactions often favor one enantiomer. For example, (R)-glycidol derivatives show higher reactivity in certain epoxide hydrolase-mediated reactions .
- Synthetic Utility : The (2R)-isomer is prioritized in producing chiral pharmaceuticals, such as beta-blockers or antiviral agents .
Table 1: Stereoisomeric Comparison
Functional Derivatives
α-Methyl-α-[4-Methyl-3-Pentenyl]Oxiranemethanol
- Structure : Features a branched alkyl chain (4-methyl-3-pentenyl) and α-methyl group.
- Occurrence : Found in essential oils of Ocimum kilimandscharicum and Coriandrum sativum, suggesting roles in plant defense or aroma .
- Applications : Used in flavoring agents and natural insect repellents due to its volatile properties .
3-Propyl-Oxiranemethanol (CAS 92418-71-8)
- Structure : A propyl-substituted derivative with a density of 0.96 g/cm³ .
- Utility: Serves as a precursor for epoxy resins and surfactants. Its hydrophobicity enhances compatibility with non-polar matrices .
Table 2: Functional Group Comparison
Sulfonate and Tosylate Derivatives
Oxiranemethanol 4-Methylbenzenesulfonate (CAS 70987-78-9)
- Structure : Tosylate ester group enhances electrophilicity.
- Reactivity : Used in nucleophilic substitution reactions for agrochemicals, e.g., sulfonylurea herbicides .
2-[6-(4-Chlorophenoxy)Hexyl]-Oxiranemethanol (CAS 124083-23-4)
Physicochemical and Regulatory Considerations
- Solubility: Acetate derivatives (e.g., (2R)-Oxiranemethanol Acetate) are more lipophilic than hydroxylated glycidol, improving membrane permeability .
- Regulatory Status : Sulfonate derivatives (e.g., CAS 70987-78-9) fall under REACH tonnage restrictions due to toxicity concerns .
Biological Activity
Oxiranemethanol, acetate, (2R)- is an organic compound with significant biological activity due to its structural characteristics as an epoxide. This compound has garnered interest in various fields, including medicinal chemistry and industrial applications. Its reactivity as an epoxide allows it to interact with biological systems, making it a valuable subject of research.
- Molecular Formula: CHO
- Molecular Weight: 116.115 g/mol
- Density: 1.14 g/cm³
- Boiling Point: 146.7°C at 760 mmHg
- Flash Point: 69.6°C
The primary mechanism of action for Oxiranemethanol, acetate, (2R)- is its ability to undergo nucleophilic attack due to the strained epoxide ring. This reactivity leads to the formation of various products, including diols and carboxylic acids, which can further participate in biological processes or chemical reactions.
Biological Activity
Research indicates that Oxiranemethanol, acetate, (2R)- may have several biological activities:
- Antimicrobial Properties: The compound has shown potential antimicrobial effects, which are significant for pharmaceutical applications.
- Cytotoxicity: Studies have indicated varying degrees of cytotoxicity against different cell lines, suggesting potential use in cancer therapy.
- Pharmacological Applications: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Case Study: Cytotoxic Effects
A study investigating the cytotoxic effects of epoxide compounds found that Oxiranemethanol derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted therapies.
Research Findings: Antimicrobial Activity
In vitro studies demonstrated that Oxiranemethanol, acetate, (2R)- showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Glycidol | Epoxide | Cytotoxicity; potential carcinogenicity |
| Ethyl Acetate | Ester | Solvent; low biological activity |
| Methyl Butyrate | Ester | Flavoring agent; minimal biological activity |
Oxiranemethanol, acetate, (2R)- is unique due to its combination of an epoxide ring and an ester functional group, providing distinct reactivity compared to similar compounds like glycidol and ethyl acetate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
